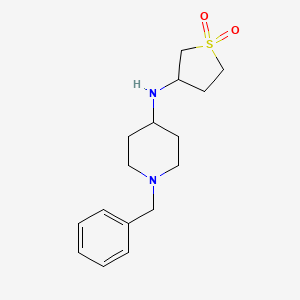![molecular formula C18H21N3O3S B7495688 N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide, also known as MPSP, is a chemical compound that has been synthesized for its potential use in scientific research. MPSP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In We will also list future directions for the study of MPSP.
作用机制
The mechanism of action of N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been found to have other biochemical and physiological effects. Studies have shown that N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has also been found to have antioxidant effects, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide in lab experiments is its high purity and yield, which makes it easy to work with. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide is its cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide. One area of interest is in the development of new pain medications. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Another area of interest is in the study of cancer. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential use in cancer treatment. Finally, N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, and further studies are needed to explore these possibilities.
合成方法
The synthesis of N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide involves several steps. First, 2-bromopyridine is reacted with potassium tert-butoxide to form the corresponding pyridine-2-ol. This is then reacted with 4-(3-methylpiperidin-1-yl)sulfonyl chloride to form the desired product, N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide. The synthesis of N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been optimized to yield high purity and high yield.
科学研究应用
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been found to have a variety of potential applications in scientific research. One area of interest is in the study of pain and inflammation. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has also been studied for its potential use in the treatment of cancer. Studies have shown that N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide can inhibit the growth of cancer cells in vitro, making it a promising candidate for further study.
属性
IUPAC Name |
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-5-4-12-21(13-14)25(23,24)16-9-7-15(8-10-16)20-18(22)17-6-2-3-11-19-17/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUHHDBETJWBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

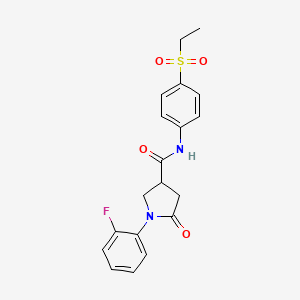

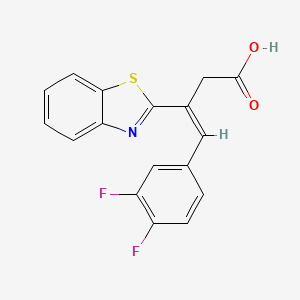
![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)

![N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)
![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)
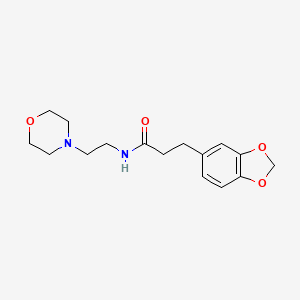
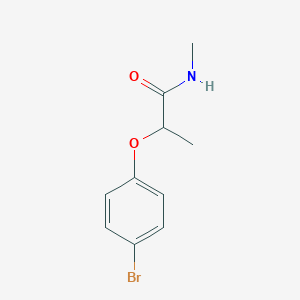

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)
![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)
